

Application Notes and Protocols for Kinase Selectivity Profiling of LL-Z1640-4

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Compound of Interest

Compound Name: LL-Z1640-4

Cat. No.: B10764530

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the kinase selectivity profile of the inhibitor **LL-Z1640-4**. The protocols outlined below describe key experiments for determining inhibitor potency and target engagement in both biochemical and cellular contexts.

Introduction

LL-Z1640-4 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways.^[1] Understanding the selectivity of **LL-Z1640-4** across the human kinome is crucial for its development as a specific and effective therapeutic agent. Highly selective kinase inhibitors are desirable to minimize off-target effects and associated toxicities.^{[2][3]} This document provides detailed protocols for assessing the kinase selectivity of **LL-Z1640-4** using in vitro kinase assays, cellular target engagement assays, and phosphoproteomics.

Kinase Selectivity Profile of LL-Z1640-4

A critical step in the characterization of any kinase inhibitor is to determine its activity against a broad panel of kinases. The following table summarizes the inhibitory activity of **LL-Z1640-4** against a selection of kinases, highlighting its potent and selective inhibition of the p38 and JNK families.

Kinase Target	Subfamily	IC50 (nM)
p38 α (MAPK14)	MAPK	12
p38 β (MAPK11)	MAPK	25
p38 γ (MAPK12)	MAPK	48
p38 δ (MAPK13)	MAPK	35
JNK1 (MAPK8)	MAPK	18
JNK2 (MAPK9)	MAPK	32
JNK3 (MAPK10)	MAPK	28
ERK1 (MAPK3)	MAPK	>10,000
ERK2 (MAPK1)	MAPK	>10,000
TAK1 (MAP3K7)	MAP3K	850
MEK1 (MAP2K1)	MEK	>10,000
MKK4 (MAP2K4)	MEK	1,500
MKK7 (MAP2K7)	MEK	980
AKT1	AGC	>10,000
CDK2	CMGC	>10,000
SRC	Tyrosine Kinase	>10,000
VEGFR2	Tyrosine Kinase	>10,000

This data is representative and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a generalized method to determine the IC50 value of **LL-Z1640-4** against a panel of purified kinases.^{[4][5]} The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase.

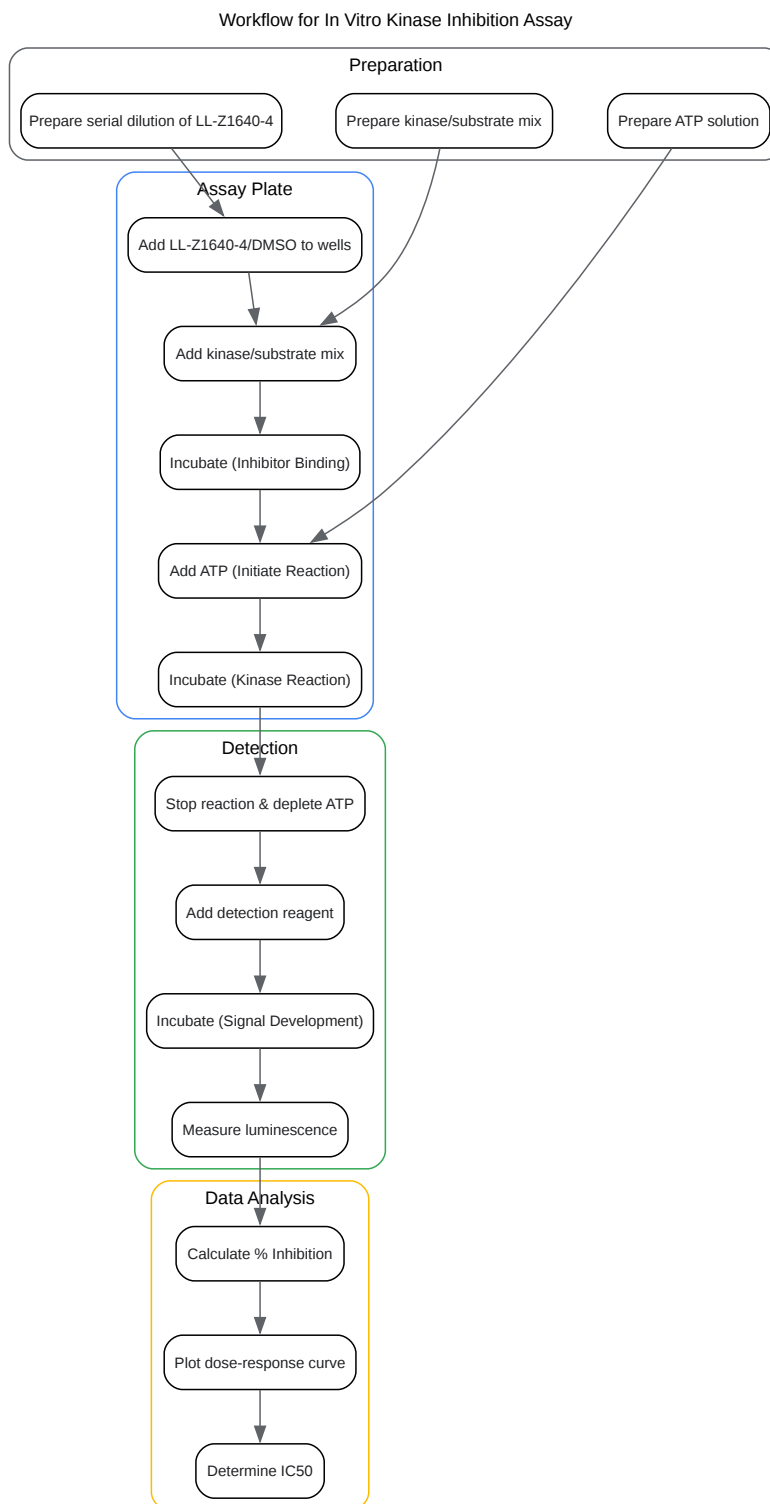
Materials:

- Recombinant active kinases
- Specific peptide substrates for each kinase
- **LL-Z1640-4** stock solution (e.g., 10 mM in DMSO)
- ATP solution
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- White, opaque 384-well microplates

Procedure:

- Compound Dilution: Prepare a serial dilution of **LL-Z1640-4** in kinase assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., 0.1 nM to 100 μM).
- Kinase Reaction Setup:
 - Add 2.5 μL of the diluted **LL-Z1640-4** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μL of the kinase/substrate mixture to each well.
 - Incubate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - Add 5 μL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for each kinase.
 - Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
- Signal Detection (using ADP-Glo™):

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.[\[6\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the percentage of kinase inhibition against the logarithm of the **LL-Z1640-4** concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[\[4\]](#)



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Caption: Workflow for determining inhibitor IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.^{[7][8]} The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.^[7]

Materials:

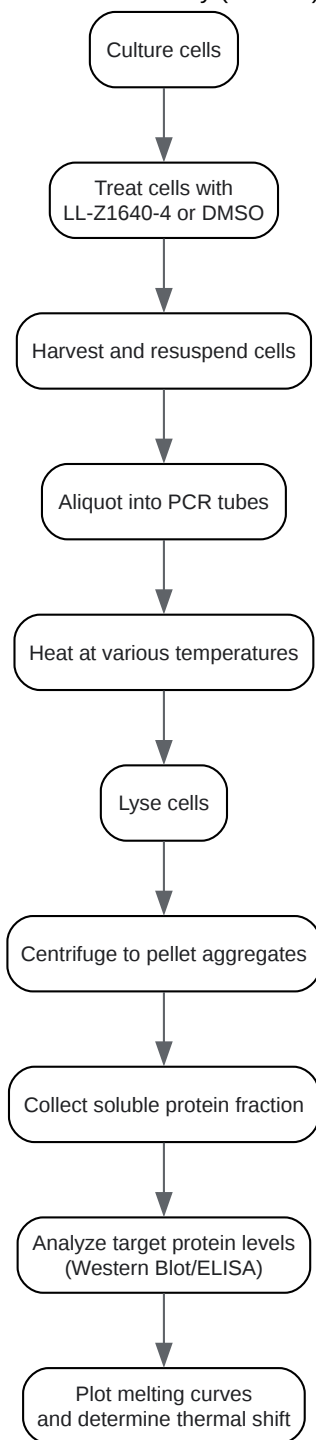
- Cell line of interest (e.g., HEK293T)
- Cell culture medium and reagents
- **LL-Z1640-4**
- DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- PCR tubes or 384-well PCR plates
- Thermocycler
- Western blot or ELISA reagents

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with **LL-Z1640-4** at the desired concentration (e.g., 1 μ M) or DMSO for 1-3 hours in a 37°C incubator.^[9]
- Heating Step:
 - Harvest and resuspend the cells in PBS.

- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.^[7]
- Cell Lysis:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Clarify the lysates by centrifugation at high speed to pellet the precipitated proteins.
- Protein Quantification and Analysis:
 - Collect the supernatant containing the soluble proteins.
 - Quantify the amount of soluble target protein (e.g., p38α or JNK1) in each sample using Western blotting or ELISA.
- Data Analysis:
 - Plot the amount of soluble target protein as a function of temperature for both DMSO- and **LL-Z1640-4**-treated samples.
 - A shift in the melting curve to higher temperatures in the presence of **LL-Z1640-4** indicates target engagement.

Cellular Thermal Shift Assay (CETSA) Workflow



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Caption: CETSA workflow for target engagement validation.

Phosphoproteomics to Profile Kinase Inhibition in Cells

Phosphoproteomics allows for the global and unbiased assessment of kinase inhibitor effects on cellular signaling networks.^{[10][11]} This protocol provides a general workflow for identifying changes in protein phosphorylation in response to **LL-Z1640-4** treatment.

Materials:

- Cell line of interest
- **LL-Z1640-4**
- Lysis buffer containing phosphatase and protease inhibitors
- Trypsin
- Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC)^[10]
- LC-MS/MS instrumentation

Procedure:

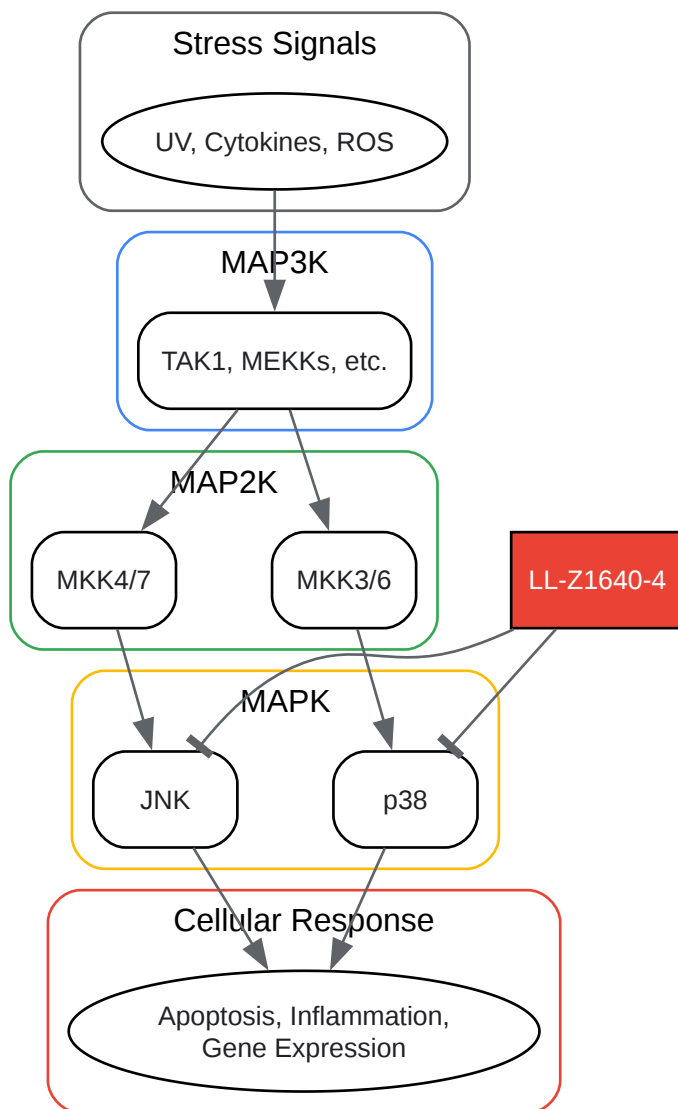
- Cell Treatment and Lysis:
 - Treat cultured cells with **LL-Z1640-4** or DMSO for a defined period.
 - Lyse the cells and quantify the protein concentration.
- Protein Digestion:
 - Denature, reduce, and alkylate the proteins.
 - Digest the proteins into peptides using trypsin.
- Phosphopeptide Enrichment:
 - Enrich the phosphopeptides from the complex peptide mixture using TiO₂ or Fe-IMAC chromatography.^[10]

- LC-MS/MS Analysis:
 - Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify and quantify the phosphopeptides using appropriate software (e.g., MaxQuant).
 - Compare the phosphopeptide abundance between **LL-Z1640-4**- and DMSO-treated samples to identify significantly regulated phosphorylation sites.
 - Perform pathway analysis to understand the impact of **LL-Z1640-4** on cellular signaling.

p38/JNK Signaling Pathway

LL-Z1640-4 inhibits the p38 and JNK kinases, which are key components of signaling cascades that respond to cellular stress and inflammatory cytokines. These pathways regulate a wide range of cellular processes, including apoptosis, inflammation, and cell differentiation.

Simplified p38/JNK Signaling Pathway

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Caption: Inhibition of the p38/JNK pathway by **LL-Z1640-4**.

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